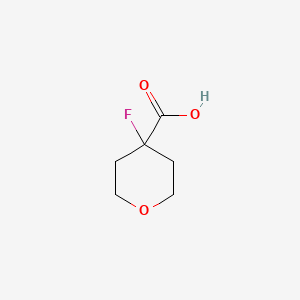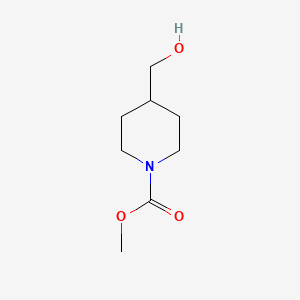
Methyl 4-(hydroxymethyl)piperidine-1-carboxylate
Descripción general
Descripción
“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 916078-39-2. It has a molecular weight of 173.21 . The IUPAC name for this compound is methyl 4-(hydroxymethyl)-1-piperidinecarboxylate .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a reaction involving 4-Hydroxymethylpiperidine, potassium carbonate, and methyl chloroformate . The reaction mixture is stirred vigorously and allowed to warm to room temperature over 2 hours. After stirring overnight (16 hours), the reaction mixture is acidified with 6M aqueous hydrochloric acid and extracted with dichloromethane .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h7,10H,2-6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
“this compound” can be used as a reactant in various chemical reactions. For instance, it can be used in the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound has a Log Po/w (iLOGP) of 2.05, indicating its lipophilicity . It is also very soluble, with a solubility of 25.3 mg/ml .Aplicaciones Científicas De Investigación
Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is used in many scientific research applications. It is used in the synthesis of various pharmaceuticals, including anticonvulsants, antibiotics, and anti-inflammatory agents. It is also used in the synthesis of various organic compounds such as dyes, fragrances, and flavorings. It is also used in the synthesis of various polymers and other materials.
Mecanismo De Acción
The mechanism of action of methyl 4-(hydroxymethyl)piperidine-1-carboxylate is not well understood. However, it is believed that the compound reacts with other molecules to form complexes that can interact with various cellular components. These complexes can then act as signaling molecules, activating or inhibiting various cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and analgesic effects, as well as anticonvulsant and antidepressant effects. It has also been found to have anti-cancer effects, as well as modulating effects on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(hydroxymethyl)piperidine-1-carboxylate has several advantages for lab experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and can be easily synthesized. However, it is also relatively toxic and should be handled with care. It is also relatively volatile and can easily evaporate.
Direcciones Futuras
There are many potential future directions for research on methyl 4-(hydroxymethyl)piperidine-1-carboxylate. Further research could be done to better understand its mechanism of action and to identify new potential applications. Research could also be done to identify new synthesis methods and to optimize existing methods. Research could also be done to identify new biochemical and physiological effects and to develop new therapeutic uses. Finally, research could also be done to identify new ways to reduce toxicity and increase stability.
Safety and Hazards
“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Propiedades
IUPAC Name |
methyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITRBDLPZVGVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)
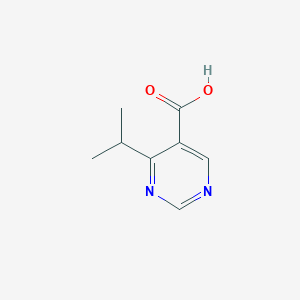

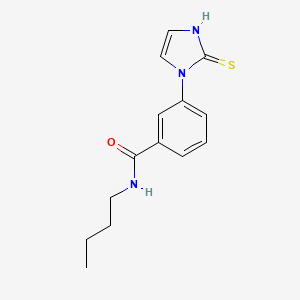

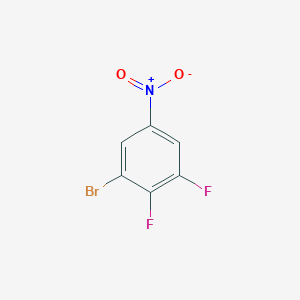
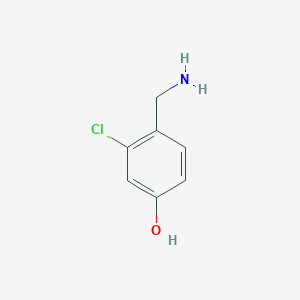



![5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1519320.png)
![2-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1519321.png)

